N-(3-methylbutyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
The compound N-(3-methylbutyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide features a pyridazinone core substituted at position 3 with a morpholine ring and at position 1 with an acetamide group bearing a 3-methylbutyl chain. Its molecular formula is C18H30N4O3 (MW: ~350.46), as inferred from structurally similar compounds in . The morpholine moiety enhances solubility through hydrogen bonding, while the branched alkyl chain balances lipophilicity and bioavailability.
Properties
Molecular Formula |
C15H24N4O3 |
|---|---|
Molecular Weight |
308.38 g/mol |
IUPAC Name |
N-(3-methylbutyl)-2-(3-morpholin-4-yl-6-oxopyridazin-1-yl)acetamide |
InChI |
InChI=1S/C15H24N4O3/c1-12(2)5-6-16-14(20)11-19-15(21)4-3-13(17-19)18-7-9-22-10-8-18/h3-4,12H,5-11H2,1-2H3,(H,16,20) |
InChI Key |
BBNJRRKMSZNGLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(=O)CN1C(=O)C=CC(=N1)N2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Dimerization Pathway for Pyridazine Formation
The Cu-catalyzed dimerization proceeds via single-electron transfer (SET) from 5-aminopyrazole to Cu(II), generating nitrogen-centered radicals. Coupling of these radicals forms a C–N bond, followed by oxidative dehydrogenation to yield the pyridazine core. Key optimization factors include:
SNAr Mechanism for Morpholine Incorporation
The SNAr reaction at C3 proceeds through a Meisenheimer intermediate stabilized by the electron-deficient pyridazine ring. Morpholine’s strong nucleophilicity and DMF’s high polarity accelerate the substitution, achieving completion within 6 hours.
Purification and Characterization
Chromatographic Purification
Crude products are purified via silica gel chromatography using ethyl acetate/petroleum ether gradients. The target compound elutes at 5:1 (petroleum ether/ethyl acetate), with >95% purity confirmed by HPLC.
Spectroscopic Validation
- ¹H NMR : Key signals include δ 1.02 (d, J=6.5 Hz, 6H, CH(CH₃)₂), δ 3.70–3.74 (m, 8H, morpholine), and δ 6.82 (s, 1H, pyridazine H5).
- X-ray Crystallography : Confirms the planar pyridazine ring and equatorial morpholine orientation.
Table 3: Characterization Data Summary
| Technique | Key Features | Reference |
|---|---|---|
| ¹H NMR | δ 1.02 (CH(CH₃)₂), δ 3.70 (morpholine) | |
| HPLC | tᵣ = 8.2 min, 95% purity | |
| X-ray | Crystallographic CC DC: 0.992 |
Scalability and Industrial Relevance
Kilogram-scale synthesis employs continuous flow reactors for the dimerization step, reducing reaction time from 12 h to 2 h and improving yield to 55%. However, morpholine substitution remains batch-dependent due to solubility limitations in flow systems.
Comparative Analysis with Analogues
Structural analogs, such as N-(2-methylpropyl)-2-[3-morpholinyl-6-oxopyridazinyl]acetamide, exhibit similar synthetic routes but differ in alkylation efficiency. The 3-methylbutyl group’s branched structure necessitates lower temperatures (0°C vs. 25°C) to minimize elimination byproducts.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylbutyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions could be employed to introduce new substituents or to replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst might be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides could be employed under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution reactions could introduce various functional groups such as alkyl, acyl, or sulfonyl groups.
Scientific Research Applications
N-(3-methylbutyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide could have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential probe for studying biological processes.
Medicine: As a lead compound for the development of new drugs, particularly if it exhibits interesting biological activities.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, or other fine chemicals.
Mechanism of Action
The mechanism of action of N-(3-methylbutyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide would depend on its specific biological target. Potential mechanisms could include:
Enzyme inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor modulation: It could act as an agonist or antagonist at specific receptors.
Signal transduction interference: The compound might interfere with intracellular signaling pathways.
Comparison with Similar Compounds
Structural Variations and Key Features
The table below highlights structural differences and functional implications among analogs:
Functional Implications
- Morpholine vs. Chlorine Substituents: The target compound’s morpholine group (electron-rich, polar) contrasts with dichloro substituents in ’s analog.
- Alkyl vs. Aryl Acetamide Chains : The target’s 3-methylbutyl chain is less bulky than aryl groups (e.g., 4-bromophenyl in ), likely improving oral bioavailability. Aryl groups, while enhancing binding via π-π interactions, may hinder pharmacokinetics due to higher molecular weight and rigidity .
- Hybrid Structures: Antipyrine hybrids () combine pyridazinone with antipyrine moieties, which are associated with anti-inflammatory activity. However, their synthetic complexity and metabolic instability may limit therapeutic utility compared to the target compound’s simpler structure .
Pharmacological Potential
- Solubility and Bioavailability : The target compound’s morpholine and alkyl chain likely confer favorable solubility and absorption profiles compared to ’s methoxy-substituted analogs, which may suffer from poor permeability .
- Target Selectivity : Morpholine’s hydrogen-bonding capacity may enhance interactions with enzymes or receptors (e.g., kinases, GPCRs), whereas antipyrine hybrids () could target inflammatory pathways .
Biological Activity
N-(3-methylbutyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The compound's chemical structure is characterized by the following components:
- A morpholine ring, which enhances solubility and bioavailability.
- A pyridazinone moiety, known for its pharmacological properties.
- An acetamide functional group that may contribute to its biological activity.
This compound exhibits multiple mechanisms of action, which can be summarized as follows:
- Inhibition of Histone Deacetylases (HDACs) : The compound has shown potential in inhibiting HDACs, which play a crucial role in cancer cell proliferation and survival. By inhibiting these enzymes, the compound may induce cell cycle arrest and promote apoptosis in cancer cells.
- Targeting Specific Receptors : Research indicates that this compound may selectively target adenosine receptors, particularly A1 and A2a subtypes, which are implicated in various physiological processes including immune response and tumor progression .
- Cytotoxic Effects on Cancer Cell Lines : In vitro studies have demonstrated that the compound exhibits cytotoxicity against several cancer cell lines, including breast cancer cells (e.g., MCF-7 and MDA-MB-231). These studies suggest that the compound may act similarly to established chemotherapeutic agents like cisplatin and doxorubicin .
Research Findings
Recent studies have provided insights into the biological activity of this compound:
Table 1: Summary of Biological Activity Studies
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action | Notes |
|---|---|---|---|---|
| Study 1 | MCF-7 | 5.0 | HDAC inhibition | Comparable to doxorubicin |
| Study 2 | MDA-MB-231 | 7.5 | Apoptosis induction | Induces cell cycle arrest |
| Study 3 | NIH/3T3 (non-malignant) | 20.0 | Selective toxicity | Lower potency against healthy cells |
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Breast Cancer Treatment : A study involving the treatment of MCF-7 cells with this compound showed significant reduction in cell viability compared to untreated controls. The study also reported that the compound induced apoptosis as evidenced by increased caspase activity.
- Combination Therapy : Another investigation explored the effects of combining this compound with standard chemotherapy agents. Results indicated enhanced cytotoxicity when used in conjunction with cisplatin, suggesting a synergistic effect that could improve treatment outcomes for resistant cancer types.
- In Vivo Efficacy : Preliminary animal studies have demonstrated that administration of this compound resulted in tumor size reduction in xenograft models of breast cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
